Aluminum fluoride oxide (AlFO)

Thin-film encapsulation Hydrogen diffusion barrier Atomic layer deposition

Aluminum fluoride oxide (AlFO, CAS 13596-12-8), also referred to as aluminium oxyfluoride or AlOxFy, is a mixed-anion inorganic compound occupying a compositional space between aluminum oxide (Al₂O₃) and aluminum fluoride (AlF₃). With a molecular formula of AlFO and a molecular weight of 61.98 g·mol⁻¹, it exists in both bulk crystalline (orthorhombic, space group Pnma) and thin-film forms where stoichiometry can be continuously tuned via atomic layer deposition (ALD) or reactive sputtering.

Molecular Formula AlFO
AlFHO
Molecular Weight 62.987 g/mol
CAS No. 13596-12-8
Cat. No. B076965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum fluoride oxide (AlFO)
CAS13596-12-8
Molecular FormulaAlFO
AlFHO
Molecular Weight62.987 g/mol
Structural Identifiers
SMILESO=[Al].F
InChIInChI=1S/Al.FH.O/h;1H;
InChIKeyROYYMCKUKXXJRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Fluoride Oxide (AlFO, CAS 13596-12-8) Procurement Baseline – Compound Class, Identity, and Comparator Context


Aluminum fluoride oxide (AlFO, CAS 13596-12-8), also referred to as aluminium oxyfluoride or AlOxFy, is a mixed-anion inorganic compound occupying a compositional space between aluminum oxide (Al₂O₃) and aluminum fluoride (AlF₃) [1]. With a molecular formula of AlFO and a molecular weight of 61.98 g·mol⁻¹, it exists in both bulk crystalline (orthorhombic, space group Pnma) [2] and thin-film forms where stoichiometry can be continuously tuned via atomic layer deposition (ALD) or reactive sputtering [3]. AlFO's dual oxide–fluoride character imparts property combinations – such as simultaneously low refractive index, tunable defect density, and adjustable sputtering rate – that are inaccessible with pure Al₂O₃ or AlF₃ alone. These properties position AlFO as a versatile candidate for optical coatings, thin-film encapsulation barriers, magnetic tunnel junctions, and high-temperature oxidation protective layers, making selection between AlFO, Al₂O₃, AlF₃, and other metal fluorides a decision requiring quantitative performance data.

Why Al₂O₃ or AlF₃ Cannot Simply Substitute for Aluminum Fluoride Oxide (AlFO) in Demanding Thin-Film and Surface Engineering Workflows


Although Al₂O₃ and AlF₃ are individually well-characterized materials widely used in optics, electronics, and protective coatings, their fixed stoichiometries lock in performance trade-offs. Al₂O₃ offers high refractive index (n ≈ 1.87 at 193 nm), excellent mechanical durability, and good dielectric properties but suffers from internal defect populations when grown via ALD and exhibits strong absorption in the deep ultraviolet (DUV) region [1]. AlF₃ provides low refractive index (n ≈ 1.40) and a wide bandgap but is plagued by poor adhesion, porous or multi-crystalline film structure, and environmental sensitivity [2]. Attempts to mix the two or use them sequentially in multilayer stacks introduce interface complexity without achieving the homogeneously tunable property continuum that single-phase aluminum oxyfluoride (AlOxFy) delivers. AlOF uniquely enables continuous adjustment of O/F ratio, allowing a single material platform to produce films with refractive indices spanning 1.4 to 1.75 [3], defect densities approaching zero at optimal ALD cycle ratios [4], and sputtering rates variable over an order of magnitude [5]. These continuous tuning capabilities make AlOF not merely an intermediate between Al₂O₃ and AlF₃ but a functionally distinct material class that cannot be replicated by simple physical mixtures or bilayer stacks of its endpoint constituents.

Quantitative Differentiation Evidence for Aluminum Fluoride Oxide (AlFO) Versus Closest Analogs Al₂O₃, AlF₃, and Uncoated γ-TiAl


Defect Density Suppression: AlOxFy Nanolaminates Versus Al₂O₃ ALD Films in Hydrogen Diffusion Barrier Applications

When AlF₃ ALD subcycles are interspersed into Al₂O₃ ALD growth at an optimal cycle ratio of Al₂O₃:AlF₃ = 5:1, the resulting aluminum oxyfluoride (AlOxFy) nanolaminate films exhibit near-zero internal defect density, in stark contrast to pure Al₂O₃ ALD films that contain intrinsic defects serving as gas permeation pathways [1]. This defect elimination was verified experimentally through a plasma-etching defect-decoration technique: etching gases penetrating through film defects etched the underlying Si substrate, leaving visible etch traces whose density directly correlates with intrinsic film defect density. The AlOxFy films with 5:1 ratio showed dramatically fewer etch pits compared to pure Al₂O₃ films [1]. In functional validation, hydrogen gas permeation through the films was tested by encapsulating indium–gallium–zinc oxide (IGZO) thin-film transistors (TFTs). IGZO TFTs passivated with the optimal 5:1 AlOxFy barrier exhibited the lowest hydrogen penetration and the smallest change in electrical characteristics, whereas TFTs covered with pure Al₂O₃ or non-optimal AlOxFy ratios showed significantly larger hydrogen-induced threshold voltage (Vth) shifts [1].

Thin-film encapsulation Hydrogen diffusion barrier Atomic layer deposition Defect engineering IGZO TFT

Refractive Index Tunability: AlOxFy Enables a Continuous n = 1.4–1.75 Range Versus Fixed-Index AlF₃ (n ≈ 1.40) and Al₂O₃ (n ≈ 1.87) for DUV Optical Coatings

Aluminum oxyfluoride (AlOxFy) mixture coatings prepared by E-beam evaporation with and without plasma ion assistance exhibit a continuous, composition-dependent refractive index spanning from n = 1.4 (AlF₃-rich endpoint) to n = 1.75 (Al₂O₃-rich endpoint) [1]. This tunability is unattainable with pure AlF₃ (n ≈ 1.40) [2] or pure Al₂O₃ (n ≈ 1.87 at 193 nm) [3], which each provide only a single fixed index value. In independent work, AlOF films deposited by combined HIPIMS/CFUBMS with a 45/255 duty cycle and 0.8 sccm CF₄ flow achieved a refractive index of n = 1.72 at 193 nm with an extinction coefficient as low as 8 × 10⁻⁴ and a surface roughness of 0.155 nm [4]. The continuous variation of refractive index between the endpoint values enables gradient-index and multi-layer interference coating designs with precisely tailored reflectance profiles that cannot be realized using the discrete indices of pure AlF₃ or Al₂O₃ alone [1]. Concurrently, the extinction coefficient can be tuned between <1 × 10⁻⁴ and 2 × 10⁻³ depending on deposition conditions, and residual film stress is adjustable via plasma ion assistance parameters [1].

Deep ultraviolet optics Refractive index engineering Anti-reflection coatings Ion-beam sputtering Optical thin films

Magnetic Tunnel Junction Performance: AlOF Barrier Delivers Larger, Bias-Stable TMR Versus Conventional Al₂O₃ Tunnel Barrier

In a direct experimental comparison, magnetic tunnel junctions (MTJs) fabricated with an aluminum oxyfluoride (AlOF) tunnel barrier were benchmarked against conventional junctions using an aluminum oxide (Al₂O₃) tunnel barrier [1]. The AlOF-barrier junctions exhibited larger and nearly constant tunneling magnetoresistance (TMR) values over a wide range of junction resistance, whereas the Al₂O₃-barrier junctions showed TMR that varied more strongly with junction resistance [1]. Additionally, the AlOF-barrier junctions demonstrated a smaller bias dependence of TMR (TMR remains more stable under applied bias voltage), a smaller temperature dependence of junction resistance (more thermally stable operation), and a higher effective barrier height, indicating improved insulating quality [1]. Cross-sectional transmission electron microscopy (TEM) revealed that the AlOF barrier possesses excellent flatness and smooth interfaces, while X-ray photoelectron spectroscopy (XPS) confirmed that fluorine forms an aluminum oxyfluoride barrier together with oxygen, with a fluorine-rich oxyfluoride layer near the top surface contributing to the formation of a highly insulating barrier and nearly ideal barrier/electrode interfaces without a detrimental magnetically dead layer [1].

Magnetic tunnel junction Tunneling magnetoresistance Spintronics Barrier engineering Oxyfluoride dielectrics

High-Temperature Oxidation Protection of γ-TiAl Alloys: Sputtered AlOF Coatings Reduce Mass Gain by 3–10× Versus Uncoated Alloy

Sputtered AlOF coatings applied to γ-based Ti-48Al-2Cr-2Nb alloys provide a dramatic improvement in high-temperature oxidation resistance through the halogen effect, wherein fluorine promotes the formation of a dense, protective α-Al₂O₃ scale upon oxidation [1]. In isothermal oxidation tests conducted at temperatures up to 875 °C, the mass gain of AlOF-coated γ-TiAl samples was reduced by a factor of 3 to 10 compared to uncoated γ-TiAl alloy, depending on coating thickness (0.5–2.0 μm tested) [1]. Greater protection was observed for thicker AlOF coatings within the tested range. The oxidation kinetics of coated samples were significantly slowed, and the oxidation activation energy was increased relative to the unprotected alloy [2]. This performance is directly attributable to the fluorine reservoir provided by the AlOF coating, which enables sustained aluminum fluoride vapor-phase transport to the oxidation front, where it converts to protective alumina – a mechanism inaccessible to pure Al₂O₃ coatings, which lack the fluorine source needed to sustain the halogen effect.

High-temperature oxidation Titanium aluminide Halogen effect Protective coatings Aerospace materials

Physical Sputtering Rate Tunability: AlOxFy Films Span 0.03–0.28 Å/s Versus Fixed Rates of Al₂O₃ (0.03 Å/s) and AlF₃ (0.28 Å/s) at 3 keV

The physical sputtering rate of aluminum oxyfluoride (AlOxFy) films under 3 keV ion bombardment is not fixed but varies continuously with the relative concentrations of oxygen and fluorine in the film [1]. X-ray photoelectron spectroscopy (XPS) depth-profiling and Rutherford backscattering spectroscopy (RBS) measurements confirm uniform distribution of Al, O, and F throughout AlOxFy films with tunable composition between the Al₂O₃ and AlF₃ endpoints [1]. At the pure Al₂O₃ extreme, the sputtering rate is 0.03 Å/s; at the pure AlF₃ extreme, the sputtering rate reaches 0.28 Å/s – a 9.3× difference [1]. This tunable sputtering rate is compositionally controllable by adjusting the ALD cycle ratio of Al₂O₃ to AlF₃ subcycles during deposition, providing a single-material solution with process-compatible etch characteristics that can be matched to specific fabrication requirements.

Sputter yield Reactive sputtering Thin-film processing Compositional tuning Dry etching

Band Gap Engineering in 2D AlOF Monolayers: Magnetic-Order-Tunable Electronic Structure for Optoelectronic Devices

First-principles density functional theory (DFT+U) calculations reveal that the electronic band gap of two-dimensional (2D) AlOF monolayers can be controllably modified by applying different magnetic orders – non-magnetic (NM), ferromagnetic (FM), and antiferromagnetic (AFM) – as well as by varying the Hubbard U parameter from 1 eV to 7 eV [1]. The 2D AlOF monolayer is dynamically stable and behaves as a wide-band-gap semiconductor or insulator depending on the magnetic configuration [1]. The spin-up and spin-down band structures demonstrate that the nature of the band gap can be altered by changing U, with FM and AFM orders having equivalent effects on the band gap energy [1]. The AlOF monolayer exhibits a high absorption coefficient in the 5.23–30 eV photon energy region and becomes transparent once the incident light frequency surpasses the plasma frequency at 30.00 eV [1]. While this evidence derives from computational predictions rather than experimental measurements, it represents a class-level differentiation: 2D AlOF offers a magnetically tunable band gap, a property not reported for 2D Al₂O₃ or AlF₃ monolayers.

2D materials Band gap engineering Density functional theory Optoelectronics AlOF monolayer

High-Value Application Scenarios for Aluminum Fluoride Oxide (AlFO) Based on Verifiable Differentiation Evidence


Defect-Free Hydrogen Diffusion Barrier Layers for IGZO Thin-Film Transistor Passivation in Flexible Display Manufacturing

In active-matrix organic light-emitting diode (AMOLED) and flexible display backplanes, indium–gallium–zinc oxide (IGZO) TFTs are highly sensitive to hydrogen-induced threshold voltage shifts originating from adjacent silicon nitride (SiNx) dielectric layers. Pure Al₂O₃ passivation layers deposited by ALD suffer from intrinsic defects that provide hydrogen diffusion pathways, leading to device degradation. AlOxFy films grown with an optimized Al₂O₃:AlF₃ ALD cycle ratio of 5:1 deliver near-zero defect density and serve as an exceptionally effective hydrogen diffusion barrier [1]. The fluorine from AlOxFy further diffuses into the IGZO channel during annealing, providing additional F-doping that stabilizes the transistor against positive-bias and negative-bias stress, as demonstrated by minimal Vth variation even under prolonged stress testing [1]. This dual-effect – physical barrier plus chemical stabilization – is uniquely enabled by the fluorine content in AlOxFy and is not replicated by pure Al₂O₃ passivation [1].

Gradient-Index and Anti-Reflection Optical Coatings for Deep Ultraviolet (DUV) Lithography Optics

DUV lithography systems operating at 193 nm require optical coatings with precise refractive index control to minimize reflection losses across multi-element lens assemblies. Pure AlF₃ (n ≈ 1.40) and pure Al₂O₃ (n ≈ 1.87) each provide only a single, fixed refractive index value, necessitating complex multi-material stacks to approximate intermediate indices – at the cost of increased interfacial scattering and fabrication complexity [2]. AlOxFy films offer a continuously tunable refractive index between 1.40 and 1.75 through compositional control of the O/F ratio [2]. An AlOxFy film deposited by HIPIMS/CFUBMS achieves n = 1.72 at 193 nm with k = 8 × 10⁻⁴, a dense amorphous structure, and sub-nanometer surface roughness (0.155 nm) [3]. These properties enable single-material gradient-index anti-reflection coatings and Rugate filters with superior optical performance and simplified deposition workflows compared to multi-material approaches [2].

High-Temperature Oxidation Protection Coatings for γ-TiAl Aerospace Turbine Components

γ-TiAl intermetallic alloys are attractive for low-pressure turbine blades and compressor components in aircraft engines due to their low density (approximately half that of Ni-based superalloys) and high specific strength. However, γ-TiAl suffers catastrophic oxidation at temperatures exceeding 750 °C, limiting its deployment in hotter engine sections [4]. Sputtered AlOF coatings provide a fluorine reservoir that activates the halogen effect: upon high-temperature exposure, aluminum fluorides generated from the coating migrate to the surface and oxidize to form a dense, protective α-Al₂O₃ scale that blocks further oxygen ingress [4]. Isothermal oxidation testing demonstrates that AlOF-coated γ-TiAl exhibits 3–10× lower mass gain compared to uncoated alloy, with thicker coatings (up to 2.0 μm) providing the greatest protection [4]. The oxidation kinetics are slowed and the activation energy is increased, directly translating to extended component service life in the 750–875 °C range [4].

Magnetic Tunnel Junction Barriers for High-Performance MRAM and Magnetic Field Sensors

Magnetic tunnel junctions (MTJs) are the fundamental building block of magnetic random-access memory (MRAM) and magnetic field sensors. The tunnel barrier material critically determines the tunneling magnetoresistance (TMR) ratio, bias stability, and temperature stability of the device. Conventional Al₂O₃ tunnel barriers exhibit TMR that varies with junction resistance and degrades under applied bias voltage [5]. Replacing the Al₂O₃ barrier with an aluminum oxyfluoride (AlOF) barrier results in larger and nearly constant TMR values over a wide junction resistance range, a smaller TMR bias dependence, and a smaller temperature dependence of junction resistance, along with a higher effective barrier height [5]. TEM imaging confirms that the AlOF barrier maintains excellent flatness and smooth electrode interfaces, while XPS reveals a fluorine-rich oxyfluoride top surface that contributes to the formation of a highly insulating barrier without a detrimental magnetically dead layer [5]. This performance profile makes AlOF the preferred barrier material for MTJ-based devices requiring high signal-to-noise ratio and robust operation across varying bias and temperature conditions.

Quote Request

Request a Quote for Aluminum fluoride oxide (AlFO)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.